REACTION_CXSMILES
|
[O-]CC.[Na+].[Na].[OH:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[C:12](=[O:16])[CH2:11][CH2:10]2.C1(C)C=CC(S(O[CH2:27][CH2:28][Cl:29])(=O)=O)=CC=1>C(O)C>[Cl:29][CH2:28][CH2:27][O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[C:12](=[O:16])[CH2:11][CH2:10]2 |f:0.1,^1:4|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
5.68 g
|
Type
|
reactant
|
Smiles
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[Na]
|
Name
|
|
Quantity
|
36.75 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2CCC(C2=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
74.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCCl)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
under stirring for 25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added in the course of 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture is cooled
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the insolubilized sodium p-toluenesulphonate 40 g, dry)
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
the ethanol is evaporated till dryness under vacuum
|
Type
|
ADDITION
|
Details
|
The residue (71.6 g) is treated with water (250 ml) and methylene chloride (250 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted two further times with methylene chloride
|
Type
|
WASH
|
Details
|
the organic extracts are washed twice with 100 ml of 10% sodium hydroxide and with water till neutralization
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue (54 g) is purified over silica-gel column
|
Type
|
WASH
|
Details
|
by eluting with methylene chloride:hexane (9:1) the excess β-chloro-ethyl p-toluenesulphonate
|
Type
|
CUSTOM
|
Details
|
is separated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |